N'-{(E)-[1-(2-chlorobenzyl)-1H-indol-3-yl]methylidene}-2-(morpholin-4-yl)acetohydrazide
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Overview
Description
N’-[(E)-{1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE]-2-(MORPHOLIN-4-YL)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE]-2-(MORPHOLIN-4-YL)ACETOHYDRAZIDE typically involves a multi-step process. One common method involves the condensation reaction between 1-[(2-chlorophenyl)methyl]-1H-indole-3-carbaldehyde and 2-(morpholin-4-yl)acetohydrazide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities. Quality control measures are also implemented to ensure the consistency and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-{1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE]-2-(MORPHOLIN-4-YL)ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of N’-[(E)-{1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE]-2-(MORPHOLIN-4-YL)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
2-(5-Methoxy-2-methyl-1H-indol-3-yl)-N’-[(E)-(substituted phenyl)methylidene]acetohydrazide: Similar structure with variations in the substituent groups.
Indole-3-acetic acid derivatives: Share the indole core structure but differ in functional groups and biological activities.
Uniqueness
N’-[(E)-{1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE]-2-(MORPHOLIN-4-YL)ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.
Properties
Molecular Formula |
C22H23ClN4O2 |
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Molecular Weight |
410.9 g/mol |
IUPAC Name |
N-[(E)-[1-[(2-chlorophenyl)methyl]indol-3-yl]methylideneamino]-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C22H23ClN4O2/c23-20-7-3-1-5-17(20)14-27-15-18(19-6-2-4-8-21(19)27)13-24-25-22(28)16-26-9-11-29-12-10-26/h1-8,13,15H,9-12,14,16H2,(H,25,28)/b24-13+ |
InChI Key |
YKSTWIIJZMMKPQ-ZMOGYAJESA-N |
Isomeric SMILES |
C1COCCN1CC(=O)N/N=C/C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl |
Canonical SMILES |
C1COCCN1CC(=O)NN=CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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